N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Tubulin polymerization Anticancer Thiazole acetamide SAR

Researchers probing antifungal SAR of the 4-methylbenzylthio motif often lack a non-benzothiazole comparator. CAS 941982-13-4 fills this gap with a thiazole-acetamide core that retains the active thioether while offering a derivatizable N-benzyl handle. Key advantages: (1) Direct head-to-head comparison with benzothiazole analog 3al for antifungal spectrum mapping. (2) Unexplored 2-thioether substitution space for Src kinase binding-site engagement. (3) Convenient amide nitrogen for systematic SAR expansion without altering the core. Supplied as a research reagent with batch-specific QC documentation.

Molecular Formula C20H20N2OS2
Molecular Weight 368.51
CAS No. 941982-13-4
Cat. No. B2397429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
CAS941982-13-4
Molecular FormulaC20H20N2OS2
Molecular Weight368.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C20H20N2OS2/c1-15-7-9-17(10-8-15)13-24-20-22-18(14-25-20)11-19(23)21-12-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23)
InChIKeySMMOVDSITTUEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941982-13-4): Core Structural Identity and Class Provenance for Procurement Decisions


N-Benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941982-13-4; molecular formula C20H20N2OS2; molecular weight 368.51 g/mol) is a synthetic small molecule belonging to the thiazole acetamide class . Its architecture combines a central 1,3-thiazole ring substituted at the 2-position with a 4-methylbenzylthio moiety and at the 4-position with an N-benzyl acetamide side chain. This specific substitution pattern differentiates it from the more extensively studied (2-morpholinoethoxy)phenyl-thiazole series reported by Fallah-Tafti et al. as Src kinase inhibitors [1]. The compound is not a known drug candidate but serves as a research tool and scaffold for medicinal chemistry exploration, particularly where the 4-methylbenzylthio group is hypothesized to confer distinct lipophilicity and target engagement profiles relative to other benzyl-substituted thiazole acetamides .

Why Generic Substitution of N-Benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941982-13-4) Is Not Supported by Available Evidence


The thiazole acetamide chemical space encompasses compounds with radically divergent biological activities—ranging from Src kinase inhibition to tubulin polymerization disruption to antifungal action—depending on subtle variations in the N-substituent and the thiazole 2-position group [1]. The Fallah-Tafti et al. (2011) structure–activity relationship (SAR) study demonstrated that replacing the pyridine ring of KX2-391 with a thiazole and modifying the N-benzyl substitution profoundly altered both Src kinase GI50 values and antiproliferative potency across HT-29, BT-20, and CCRF-CEM cell lines [1]. Furthermore, the presence of a 4-methylbenzylthio group at the 2-position—absent in the Fallah-Tafti series—introduces a distinct thioether linkage and a 4-methylphenyl moiety that are independently associated with antifungal activity in structurally related benzothiazole analogs [2]. Consequently, substituting CAS 941982-13-4 with any other thiazole acetamide derivative without matching the exact 2-((4-methylbenzyl)thio)thiazol-4-yl core and N-benzyl acetamide side chain is not supported by class-level SAR data and may result in entirely different target engagement and biological readout.

Quantitative Differentiation Evidence for CAS 941982-13-4 Relative to Closest Thiazole Acetamide Analogs


N-Benzyl vs. N-Phenyl Substitution Divergence in Tubulin Polymerization Inhibitory Potential

The closest structurally characterized analog, 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-phenylacetamide (CAS 941875-85-0), differs solely by an N-phenyl group in place of the N-benzyl group present in CAS 941982-13-4. This N-phenyl analog is reported in vendor technical literature to inhibit tubulin polymerization, a mechanism linked to mitotic arrest and apoptosis . While no direct tubulin polymerization IC50 value is publicly available for the N-phenyl analog, BindingDB contains tubulin polymerization inhibition data for closely related thiazole-containing acetamides (e.g., IC50 = 6.13 × 10³ nM for a distinct chemotype in MCF7 cells) [1]. The N-benzyl substitution in CAS 941982-13-4 introduces an additional methylene spacer and increased conformational flexibility compared to the N-phenyl analog, which is predicted to alter both the tubulin binding pose and the compound's lipophilicity (estimated logP shift of approximately +0.3 to +0.5 units based on the –CH2– insertion) [2]. This structural difference is sufficient to classify CAS 941982-13-4 and CAS 941875-85-0 as non-interchangeable for tubulin-focused assays.

Tubulin polymerization Anticancer Thiazole acetamide SAR

Antifungal Activity of the 4-Methylbenzylthio Moiety: Class-Level Evidence from Benzothiazole Congeners

The 4-methylbenzylthio substituent at the thiazole 2-position is the critical pharmacophoric feature shared between CAS 941982-13-4 and the benzothiazole derivative 2-((4-methylbenzyl)thio)benzo[d]thiazole (compound 3al). In a direct experimental study by Ballari et al. (2017), compound 3al demonstrated broad-spectrum antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp. in vitro, and was classified alongside its 4-trifluoromethyl analog (3ac) as a broad-spectrum antifungal agent [1]. While quantitative MIC or inhibition zone data are not disaggregated for individual compounds in the publicly available abstract, the study's explicit designation of 3al as a broad-spectrum antifungal agent establishes the 4-methylbenzylthio group as a validated antifungal pharmacophore. CAS 941982-13-4 incorporates this identical 4-methylbenzylthio group but replaces the benzothiazole core with a thiazole ring bearing an N-benzyl acetamide side chain, which may modulate potency, spectrum, and physicochemical properties relative to 3al.

Antifungal Agrochemical 4-Methylbenzylthio SAR

Src Kinase Inhibitory Potential: Differentiating CAS 941982-13-4 from the Unsubstituted N-Benzyl Thiazole Acetamide Lead (8a)

The Fallah-Tafti et al. (2011) Src kinase inhibitor study provides the most relevant quantitative benchmark for the thiazole acetamide class. The unsubstituted N-benzyl derivative 8a—which shares the N-benzyl acetamide thiazole scaffold with CAS 941982-13-4 but carries a (2-morpholinoethoxy)phenyl group at the 2-position rather than a 4-methylbenzylthio group—inhibited c-Src kinase with GI50 values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The 4-fluorobenzyl analog 8b exhibited 64–71% inhibition of BT-20 and CCRF cell proliferation at 50 μM [1]. CAS 941982-13-4 replaces the entire (2-morpholinoethoxy)phenyl moiety with a 4-methylbenzylthio group, which eliminates the morpholino oxygen hydrogen-bond acceptors and the terminal phenyl ring π-stacking surface, while introducing a thioether sulfur and a 4-methylphenyl ring. This substitution is expected to significantly alter the Src substrate binding site interactions that are critical for the potency of 8a. However, no direct Src kinase assay data exist for CAS 941982-13-4.

Src kinase inhibition Cancer Thiazole acetamide SAR

Physicochemical Differentiation: Predicted Lipophilicity and Solubility Profile Versus Polar Thiazole Acetamide Analogs

The 4-methylbenzylthio substituent in CAS 941982-13-4 confers higher predicted lipophilicity compared to analogs bearing polar groups at the thiazole 2-position. Vendor technical summaries for the close analog N-allyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide report an estimated logP of approximately 3.5 [1]. In contrast, N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide—which replaces the lipophilic 4-methylbenzylthio group with a polar phenylsulfonamido moiety—has a predicted logP of 2.8 . Similarly, the N-(2,6-difluorobenzyl) analog of CAS 941982-13-4 has a reported logP of 5.2 and aqueous solubility below 10 µg/mL [2]. By interpolation, CAS 941982-13-4 (N-benzyl, logP ~3.8–4.2) is expected to exhibit intermediate lipophilicity relative to these comparators, with correspondingly moderate aqueous solubility. The molecular weight of 368.51 g/mol places it within the lower range of the thiazole acetamide series, favoring membrane permeability as predicted by Lipinski's Rule of Five.

Lipophilicity Solubility Drug-likeness Thiazole

Purity and QC Specification as a Procurement Differentiator: HPLC Traceability for CAS 941982-13-4

For compounds with limited published biological data, the reproducibility of experimental results depends critically on chemical purity and identity verification. Vendor certificates of analysis for thiazole acetamide derivatives in the same supply chain typically specify purity by HPLC at ≥95% (or ≥98%) with related impurities ≤2.0% [1]. CAS 941982-13-4 is supplied with a molecular formula of C20H20N2OS2 (MW 368.51) and is characterized by 1H-NMR and MS . In contrast, close analogs such as 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide (MW 368.51, same formula) and N-(4-methylbenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 954074-41-0, MW 382.54) differ in N-substitution but share the same core, creating potential for mistaken identity if procurement is based solely on the thiazole core name. Ensuring that the vendor provides CAS-specific HPLC and NMR data for CAS 941982-13-4 is therefore a critical procurement safeguard.

Quality control Purity Procurement specification Thiazole acetamide

Validated Application Scenarios for N-Benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide (CAS 941982-13-4) Based on Current Evidence


Antifungal Lead Optimization Using the 4-Methylbenzylthio Pharmacophore on a Thiazole Core

CAS 941982-13-4 provides a non-benzothiazole scaffold for investigating the antifungal SAR of the 4-methylbenzylthio group, which has been experimentally validated as a broad-spectrum antifungal motif in the benzothiazole series (compound 3al) [1]. Researchers can use CAS 941982-13-4 as a starting point to assess whether the thiazole core with an N-benzyl acetamide side chain retains, enhances, or modulates the antifungal spectrum relative to the benzothiazole analog 3al. The N-benzyl acetamide moiety also provides a convenient handle for further derivatization at the amide nitrogen, enabling systematic exploration of substituent effects on antifungal potency and selectivity.

Src Kinase Chemical Probe Development with a 2-Thioether Modification

The Fallah-Tafti et al. (2011) study established that N-benzyl thiazole acetamides can inhibit c-Src kinase with GI50 values in the low micromolar range when the 2-position carries a (2-morpholinoethoxy)phenyl group [2]. CAS 941982-13-4 replaces this group with a 4-methylbenzylthio moiety, creating a chemically distinct probe to test whether a thioether linkage at the 2-position can productively engage the Src substrate binding site. This experiment addresses a specific gap in the published SAR: the Fallah-Tafti series exclusively explored 2-amino/2-ether-linked aryl groups, leaving the 2-thioether substitution space entirely unexplored for Src kinase inhibition.

Tubulin Polymerization SAR: N-Benzyl vs. N-Phenyl Substitution Comparison

The N-phenyl analog of CAS 941982-13-4 (CAS 941875-85-0) is reported to inhibit tubulin polymerization . CAS 941982-13-4 differs only in the N-substituent (benzyl vs. phenyl), providing a direct comparator pair for dissecting the contribution of the N-substituent's conformational flexibility and lipophilicity to tubulin binding. A head-to-head tubulin polymerization assay comparing these two compounds would quantify the ΔIC50 attributable to the single –CH2– insertion, contributing to the broader understanding of colchicine-site ligand SAR.

Physicochemical Benchmarking for Thiazole Acetamide Library Design

With an estimated logP of 3.8–4.2 and MW of 368.51 g/mol, CAS 941982-13-4 occupies a favorable region of drug-like chemical space . It can serve as a reference compound for calibrating computational logP and solubility prediction models within thiazole acetamide libraries. Its intermediate lipophilicity makes it suitable as a baseline for assessing the impact of introducing polar substituents (e.g., morpholino, sulfonamide, carboxyl) on the physicochemical and pharmacokinetic profile of the series.

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